molecular formula C13H19ClN2O3S B13794191 Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate

Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate

Cat. No.: B13794191
M. Wt: 318.82 g/mol
InChI Key: FUKKYLZLASZERF-UHFFFAOYSA-N
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Description

Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate is a heterocyclic organic compound with the molecular formula C13H19ClN2O3S . It is known for its unique chemical structure, which includes a phenol group, a chloro substituent, and a piperazine ring. This compound is utilized in various scientific research fields due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate typically involves the reaction of 2-chloro-3-nitrophenol with 4-ethylpiperazine under specific conditions. The nitro group is reduced to an amine, followed by sulfonation with methanesulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents on the piperazine ring, which can influence their chemical properties and biological activities

Properties

Molecular Formula

C13H19ClN2O3S

Molecular Weight

318.82 g/mol

IUPAC Name

[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] methanesulfonate

InChI

InChI=1S/C13H19ClN2O3S/c1-3-15-7-9-16(10-8-15)11-5-4-6-12(13(11)14)19-20(2,17)18/h4-6H,3,7-10H2,1-2H3

InChI Key

FUKKYLZLASZERF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=CC=C2)OS(=O)(=O)C)Cl

Origin of Product

United States

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